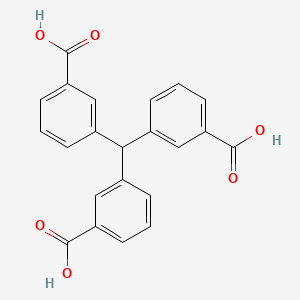

![molecular formula C12H15Cl2N3O2 B5545359 N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)

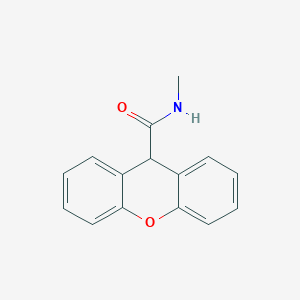

N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide and related compounds involves various chemical reactions, including those with chloroformate ethyl ester and hydrazine derivatives in the presence of triethylamine, leading to the formation of complex structures (Zou Xia, 2001). Another approach involves the reaction of 3,5-difluoroaniline derivatives with butyllithium followed by methyl chloroformate, showcasing the regiocontrol directed by fluorine (T. J. Thornton & M. Jarman, 1990).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates various bonding arrangements and geometries, including dimer structures linked by intermolecular hydrogen bonds and distorted octahedral geometries around metal centers in organotin(IV) complexes (D. Shpakovsky et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of compounds within this family often involve oxidation processes, leading to the formation of nitroxyl radicals with distinct EPR spectra. These compounds exhibit pH-dependent EPR spectra due to structural changes in the purine moiety (T. Kaneko et al., 2005).

Physical Properties Analysis

The physical properties, including crystal structure and hydrogen bonding patterns, are key in understanding the stability and reactivity of these compounds. X-ray diffraction studies reveal detailed structural information, aiding in the analysis of molecular interactions and arrangements (N. Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity and catalytic activity, are influenced by the molecular structure. For instance, the catalytic activity of iron(III) amine-bis(phenolate) complexes in the alkylation of aryl Grignard reagents showcases the utility of these compounds in synthetic chemistry (X. Qian et al., 2011).

Scientific Research Applications

Environmental Impact and Remediation

Synthetic phenolic antioxidants, including compounds with tert-butyl groups, have been extensively studied for their environmental occurrence, fate, human exposure, and toxicity. They are widely used in various industrial and commercial products. Studies suggest a need for novel compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).

The decomposition of environmental pollutants like methyl tert-butyl ether (MTBE) through cold plasma reactors has been researched, demonstrating potential methods for converting harmful substances into less harmful ones. This indicates a scientific interest in mitigating pollution using advanced technology (Hsieh et al., 2011).

Biopolymers and Drug Delivery Systems

- Chemical modifications of biopolymers, such as xylan derivatives, have been explored for creating new biopolymer ethers and esters with specific properties. These modifications aim to develop materials for various applications, including drug delivery, showcasing the intersection of chemistry and biomedical engineering (Petzold-Welcke et al., 2014).

Bioremediation and Environmental Health

- Reviews on the bioremediation and natural attenuation of MTBE highlight the adaptability of natural populations to environmental pollutants and the potential for biological methods in remediation efforts. This reflects the growing interest in sustainable solutions to pollution (Davis & Erickson, 2004).

Health Implications of Environmental Contaminants

- Studies on the toxicity and health effects of environmental contaminants, such as 2,4-Di-Tert-Butylphenol and its analogs, are critical for understanding their impact on human health and the ecosystem. Such research informs regulatory policies and health guidelines (Zhao et al., 2020).

Advances in Chemical Synthesis and Applications

- Research on synthetic routes, such as those for vandetanib, a cancer treatment drug, demonstrates the application of chemical synthesis techniques in developing pharmaceuticals. Such studies are vital for improving industrial production processes and making medications more accessible (Mi, 2015).

properties

IUPAC Name |

N-(tert-butylcarbamoyl)-2,6-dichloro-4-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N3O2/c1-6-5-7(13)15-9(14)8(6)10(18)16-11(19)17-12(2,3)4/h5H,1-4H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNGOPKPFTXPCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)NC(=O)NC(C)(C)C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butylcarbamoyl)-2,6-dichloro-4-methylpyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

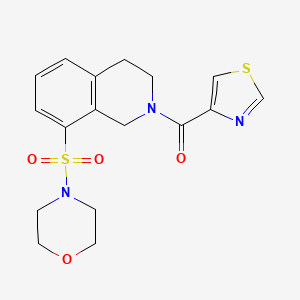

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

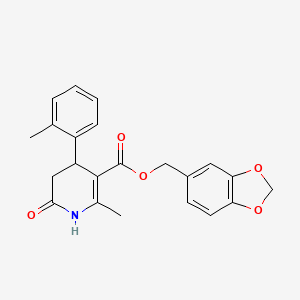

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)

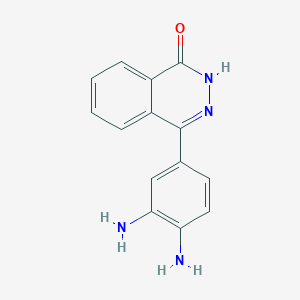

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)

![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)